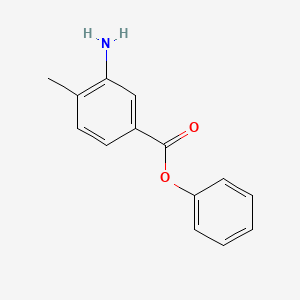

Phenyl 3-amino-4-methylbenzoate

Description

Phenyl 3-amino-4-methylbenzoate (C₁₄H₁₃NO₂) is an aromatic ester derivative of 3-amino-4-methylbenzoic acid. These compounds are widely used as intermediates in organic synthesis, particularly in pharmaceutical applications. For example, methyl 3-amino-4-methylbenzoate (CAS 18595-18-1) is synthesized via palladium-catalyzed hydrogenation of its nitro precursor, 4-methyl-3-nitrobenzoate, yielding a versatile intermediate for drug development . The ester group in these derivatives facilitates functional group transformations, such as hydrolysis to hydroxyl or aldehyde groups, enhancing their utility in constructing bioactive molecules .

Properties

CAS No. |

76765-60-1 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

phenyl 3-amino-4-methylbenzoate |

InChI |

InChI=1S/C14H13NO2/c1-10-7-8-11(9-13(10)15)14(16)17-12-5-3-2-4-6-12/h2-9H,15H2,1H3 |

InChI Key |

FLDBLKUKZWISKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 3-amino-4-methylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 3-amino-4-methylbenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-amino-4-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve strong acids like sulfuric acid or catalysts like iron(III) chloride.

Major Products:

Oxidation: Nitro derivatives of this compound.

Reduction: Phenyl 3-amino-4-methylbenzyl alcohol.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Phenyl 3-amino-4-methylbenzoate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of phenyl 3-amino-4-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares phenyl 3-amino-4-methylbenzoate with its methyl, ethyl, and isopropyl ester analogs:

Key Observations:

- Molecular Weight and Solubility : Increasing alkyl chain length (methyl → ethyl → isopropyl) correlates with higher molecular weight and reduced water solubility, enhancing lipophilicity for specific drug delivery applications .

- Synthesis Methods: Methyl and ethyl esters are synthesized via esterification of 3-amino-4-methylbenzoic acid with methanol or ethanol under acidic conditions . Isopropyl ester is prepared by reacting 3-amino-4-methylbenzoic acid with isopropanol .

- Thermal Stability : Isopropyl ester exhibits a higher boiling point (317.3°C) compared to smaller esters, likely due to increased van der Waals interactions .

Functional Group Modifications and Reactivity

- Amino Group: The aromatic amine (-NH₂) in all derivatives enables diazotization and coupling reactions, useful for creating azo dyes or coordinating metal ions .

- Ester Group : The ester moiety allows hydrolysis to carboxylic acids, enabling further derivatization. For example, methyl ester’s conversion to hydroxyl groups is critical in synthesizing nitrogen-containing heterocycles .

- Substituent Effects :

Biological Activity

Phenyl 3-amino-4-methylbenzoate, also known by its chemical formula CHNO and molecular weight of 227.26 g/mol, is an aromatic ester synthesized from the reaction of 3-amino-4-methylbenzoic acid and phenol. This compound has garnered attention in pharmacological research due to its potential biological activities, notably as an enzyme inhibitor and receptor modulator. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound features a phenyl group attached to an ester functional group, which contributes to its unique chemical properties. The synthesis methods include:

- Esterification : Reaction between 3-amino-4-methylbenzoic acid and phenol under acidic conditions.

- Reflux Methods : Utilizing solvents like ethanol or DMF to facilitate the reaction at elevated temperatures.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been linked to inhibiting enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects.

- Receptor Modulation : Its interaction with various receptors may lead to analgesic properties, similar to other compounds in its structural class .

Anti-inflammatory Activity

A study evaluating the anti-inflammatory properties of phenyl derivatives reported that compounds similar to this compound demonstrated significant inhibition of pro-inflammatory mediators. The structure–activity relationship indicated that modifications at specific positions could enhance or reduce anti-inflammatory efficacy .

Analgesic Effects

In vitro studies have shown that this compound may exert analgesic effects comparable to established analgesics. The compound's ability to modulate pain pathways suggests its potential use in pain management therapies .

Case Study 1: Enzyme Inhibition Mechanism

A detailed investigation into the enzyme inhibition mechanism revealed that this compound interacts with cyclooxygenase (COX) enzymes, leading to a decrease in prostaglandin synthesis. This action aligns with its proposed anti-inflammatory properties.

Case Study 2: Receptor Interaction Analysis

Molecular docking studies have been conducted to assess the binding affinity of this compound to various receptors. These studies indicated a favorable interaction with pain-related receptors, supporting its potential as an analgesic agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Moderate | Yes |

| Compound A | High | Low | Yes |

| Compound B | Moderate | High | No |

Conclusion and Future Directions

This compound shows promising biological activity as an enzyme inhibitor and receptor modulator with potential applications in anti-inflammatory and analgesic therapies. However, further research is warranted to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on clinical trials and detailed pharmacokinetic evaluations to establish safety and efficacy profiles for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.